1-Benzyloxy-2-chloro-4-fluorobenzene
Overview
Description
1-Benzyloxy-2-chloro-4-fluorobenzene is a chemical compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 . It is also known as 2-(Benzyloxy)-4-chloro-1-fluorobenzene .
Molecular Structure Analysis
The InChI code for 1-Benzyloxy-2-chloro-4-fluorobenzene is 1S/C13H10ClFO/c14-11-6-7-12 (15)13 (8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
1-Benzyloxy-2-chloro-4-fluorobenzene is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Organic Chemistry: Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene
Summary of the Application
“1-Benzyloxy-2-iodo-4-tert-octylbenzene” was synthesized from “4-tert-octylphenol” via bromination, benzyl protection, and halogen exchange reaction . This compound was then used in the Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" .
Methods of Application or Experimental Procedures
The synthesis involved three main steps :
Results or Outcomes
The new method improved the yield and simplified the purification process . The synthesized “1-benzyloxy-2-iodo-4-tert-octylbenzene” was further examined for its application in the Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" . The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
Organic Chemistry: Synthesis of 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene
Summary of the Application
“1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the bromination of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene" .
Results or Outcomes
The specific results or outcomes are not detailed in the available resources. However, the synthesized compound can be used in various organic synthesis reactions .
Organic Chemistry: Benzylic Oxidations and Reductions
Summary of the Application
“1-Benzyloxy-2-chloro-4-fluorobenzene” can be used in benzylic oxidations and reductions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources. However, it’s likely that the compound would undergo oxidation or reduction at the benzylic position .
Results or Outcomes
The specific results or outcomes are not detailed in the available resources. However, the reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Organic Chemistry: Synthesis of 2-(Benzyloxy)-4-chloro-1-fluorobenzene
Summary of the Application
“2-(Benzyloxy)-4-chloro-1-fluorobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the rearrangement of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "2-(Benzyloxy)-4-chloro-1-fluorobenzene" .
Results or Outcomes
Organic Chemistry: Synthesis of 1-Fluoro-4-nitrobenzene
Summary of the Application
“1-Fluoro-4-nitrobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the nitration of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "1-Fluoro-4-nitrobenzene" .
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
2-chloro-4-fluoro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZNNLQTGAQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2-chloro-4-fluorobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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